Agitoxin-2: A Technical Guide to its Discovery, Source, and Characterization
Agitoxin-2: A Technical Guide to its Discovery, Source, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agitoxin-2 (AgTx2) is a potent neurotoxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. It is a 38-amino acid peptide that acts as a high-affinity blocker of the Shaker K+ channel and its mammalian homologs, including Kv1.1, Kv1.3, and Kv1.6.[1][2] This technical guide provides an in-depth overview of the discovery, purification, and characterization of Agitoxin-2, with a focus on the experimental methodologies employed in the foundational research. Quantitative data are presented in structured tables, and key experimental workflows are visualized using diagrams.
Discovery and Source
Agitoxin-2 was first identified and characterized as part of a study to isolate and identify inhibitors of voltage-dependent K+ channels from the venom of the Israeli scorpion, Leiurus quinquestriatus hebraeus.[1][3] The discovery was driven by the search for molecular probes to study the structure and function of potassium channels. Three homologous toxins, named Agitoxin-1, -2, and -3, were isolated and found to be potent blockers of the Shaker K+ channel.[2]
Biological Source:
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Organism: Leiurus quinquestriatus hebraeus (a subspecies of the deathstalker scorpion)
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Venom: A complex mixture of neurotoxins, including other well-known channel blockers like Charybdotoxin.
Physicochemical and Biological Properties
Agitoxin-2 is a basic peptide with a molecular weight of approximately 4090.9 Da.[3] It is a highly potent and selective blocker of specific voltage-gated potassium channels.
Table 1: Physicochemical Properties of Agitoxin-2
| Property | Value | Reference |
| Amino Acid Residues | 38 | [3] |
| Molecular Weight (Da) | 4090.95 | [3] |
| Amino Acid Sequence | GVPINVSCTGSPQCIKPCKDAGMRFGKCMNRKCHCTPK | [3] |
| Disulfide Bridges | Cys8-Cys28, Cys14-Cys33, Cys18-Cys35 | [3] |
Table 2: Biological Activity of Agitoxin-2
| Target Channel | Apparent Dissociation Constant (Kd) / IC50 | Reference |
| Shaker K+ channel | < 1 nM | [2] |
| mKv1.1 | ~144 pM (IC50) | |
| mKv1.3 | ~201 pM (IC50) | [1] |
Experimental Protocols
The following sections detail the experimental methodologies used in the discovery and characterization of Agitoxin-2, based on the foundational work by Garcia et al. (1994).
Purification of Native Agitoxin-2 from Scorpion Venom
A multi-step high-performance liquid chromatography (HPLC) protocol was employed to isolate Agitoxin-2 from the crude venom of Leiurus quinquestriatus hebraeus.
Protocol:
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Venom Solubilization: Lyophilized crude venom was dissolved in Buffer A (see below) and centrifuged to remove insoluble material.
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Initial Fractionation (Cation Exchange Chromatography):
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Column: TSK CM-2SW cation exchange column.
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Buffer A: 20 mM sodium phosphate, pH 6.2.
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Buffer B: 20 mM sodium phosphate, 1 M NaCl, pH 6.2.
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Gradient: A linear gradient from 0% to 100% Buffer B over 60 minutes.
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Detection: Absorbance at 280 nm.
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Fraction Collection: Fractions were collected and assayed for Shaker K+ channel blocking activity.
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First Reverse-Phase HPLC (RP-HPLC):
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Column: Vydac C18 reverse-phase column.
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Solvent A: 0.1% trifluoroacetic acid (TFA) in water.
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Solvent B: 0.1% TFA in acetonitrile.
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Gradient: A linear gradient of 15-45% Solvent B over 60 minutes.
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Detection: Absorbance at 220 nm and 280 nm.
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Fraction Collection: Active fractions from the cation exchange step were pooled, diluted, and loaded onto the C18 column. Fractions corresponding to absorbance peaks were collected and assayed.
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Second Reverse-Phase HPLC (RP-HPLC):
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Column: Vydac C8 reverse-phase column.
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Solvent A: 0.1% TFA in water.
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Solvent B: 0.1% TFA in acetonitrile.
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Gradient: A shallow linear gradient, for example, 20-35% Solvent B over 30 minutes, to resolve the different Agitoxin isoforms.
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Detection: Absorbance at 220 nm and 280 nm.
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Outcome: This step yielded highly purified Agitoxin-1, -2, and -3.
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Caption: Workflow for the purification of Agitoxin-2.
Electrophysiological Characterization
The functional activity of Agitoxin-2 was assessed by its ability to block the Shaker K+ channel expressed in Xenopus laevis oocytes.
Protocol:
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Expression System:
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cRNA encoding the Shaker K+ channel was injected into Xenopus laevis oocytes.
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Oocytes were incubated for 2-4 days to allow for channel expression.
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Two-Electrode Voltage Clamp:
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Oocytes were placed in a recording chamber and perfused with recording solution.
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Two microelectrodes, one for voltage clamping and one for current recording, were inserted into the oocyte.
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Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4.
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Voltage Protocol: The membrane potential was held at a hyperpolarized potential (e.g., -80 mV) to keep the channels in a closed state. Depolarizing voltage steps (e.g., to 0 mV or +20 mV) were applied to elicit potassium currents.
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Toxin Application:
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A baseline of potassium currents was established.
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The recording solution was switched to one containing a known concentration of purified Agitoxin-2.
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The reduction in the potassium current amplitude in the presence of the toxin was measured to determine the blocking activity and calculate the dissociation constant (Kd).
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Caption: Workflow for electrophysiological characterization.
Structural Characterization
The primary structure of Agitoxin-2 was determined using a combination of amino acid analysis, mass spectrometry, and Edman degradation sequencing.
Protocols:
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Amino Acid Analysis:
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A sample of purified Agitoxin-2 was hydrolyzed in 6 N HCl at 110 °C for 24 hours.
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The resulting free amino acids were separated and quantified using an amino acid analyzer. This provided the relative abundance of each amino acid in the peptide.
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Mass Spectrometry:
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The molecular weight of the intact peptide was determined using electrospray ionization mass spectrometry (ESI-MS). This provided a precise mass for the native toxin.
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Amino Acid Sequencing (Edman Degradation):
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The N-terminal amino acid sequence was determined using automated Edman degradation.
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The peptide was first reduced and alkylated to break the disulfide bonds.
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The linearized peptide was then subjected to sequential rounds of Edman chemistry, where the N-terminal amino acid is derivatized, cleaved, and identified by HPLC. This process was repeated for each subsequent amino acid.
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Signaling Pathway Interaction
Agitoxin-2 does not directly participate in a signaling pathway but rather modulates one by physically blocking the pore of voltage-gated potassium channels. This action prevents the efflux of K+ ions, which is crucial for repolarizing the cell membrane after an action potential.
